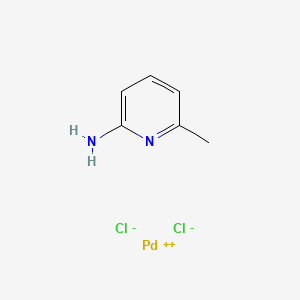
6-Methyl-2-aminopyridine palladium dichloride
描述
6-Methyl-2-aminopyridine palladium dichloride is a coordination complex with the molecular formula C6H8Cl2N2Pd. This compound is known for its versatility and has been widely used in various fields of research and industry. It is a palladium-based complex where the palladium metal is coordinated with 6-methyl-2-aminopyridine and two chloride ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-aminopyridine palladium dichloride typically involves the reaction of palladium chloride with 6-methyl-2-aminopyridine in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the palladium center. The general reaction can be represented as:
PdCl2+2C6H8N2→Pd(C6H8N2)2Cl2
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as ethanol or methanol are commonly used, and the reaction mixture is often stirred for several hours to ensure complete reaction.
化学反应分析
Types of Reactions
6-Methyl-2-aminopyridine palladium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium complexes.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of an excess of the substituting ligand under reflux conditions.
Major Products Formed
Oxidation: Higher oxidation state palladium complexes.
Reduction: Lower oxidation state palladium complexes.
Substitution: New palladium complexes with different ligands.
科学研究应用
6-Methyl-2-aminopyridine palladium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
作用机制
The mechanism of action of 6-Methyl-2-aminopyridine palladium dichloride involves the coordination of the palladium center with various substrates, facilitating their transformation through catalytic cycles. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are common in palladium-catalyzed reactions . The molecular targets and pathways involved depend on the specific reaction being catalyzed.
相似化合物的比较
Similar Compounds
Palladium acetate: Another palladium-based catalyst used in similar reactions.
Palladium chloride: A simpler palladium complex used in various catalytic processes.
Bis(triphenylphosphine)palladium dichloride: A palladium complex with phosphine ligands used in cross-coupling reactions.
Uniqueness
6-Methyl-2-aminopyridine palladium dichloride is unique due to the presence of the 6-methyl-2-aminopyridine ligand, which can influence the electronic properties and reactivity of the palladium center. This can lead to different catalytic activities and selectivities compared to other palladium complexes.
属性
IUPAC Name |
6-methylpyridin-2-amine;palladium(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.2ClH.Pd/c1-5-3-2-4-6(7)8-5;;;/h2-4H,1H3,(H2,7,8);2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGULGVYOKLPTR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N.[Cl-].[Cl-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007881 | |
| Record name | Palladium(2+) chloride--6-methylpyridin-2-amine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87936-24-1 | |
| Record name | 6-Methyl-2-aminopyridine palladium dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087936241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium(2+) chloride--6-methylpyridin-2-amine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















